molecular formula C14H18ClNO2 B7859482 Methyl 1-[(4-chlorophenyl)methyl]piperidine-4-carboxylate

Methyl 1-[(4-chlorophenyl)methyl]piperidine-4-carboxylate

Cat. No.: B7859482
M. Wt: 267.75 g/mol
InChI Key: QSMJBRGFPYXCHG-UHFFFAOYSA-N
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Description

Methyl 1-[(4-chlorophenyl)methyl]piperidine-4-carboxylate is a piperidine-derived compound featuring a 4-chlorophenylmethyl substituent at the nitrogen atom and a methyl ester group at the 4-position of the piperidine ring. Its piperidine core offers conformational flexibility, while the 4-chlorophenyl group enhances lipophilicity, influencing solubility and bioavailability .

Properties

IUPAC Name

methyl 1-[(4-chlorophenyl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO2/c1-18-14(17)12-6-8-16(9-7-12)10-11-2-4-13(15)5-3-11/h2-5,12H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSMJBRGFPYXCHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Scientific Research Applications

Methyl 1-[(4-chlorophenyl)methyl]piperidine-4-carboxylate has been explored for various applications:

Medicinal Chemistry

  • Neuropharmacology : Research indicates that this compound may inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. In vitro studies have shown promising IC50 values suggesting effective inhibition compared to standard drugs like Donepezil and Rivastigmine.
Compound NameEnzyme TargetIC50 (µM)
This compoundAChE25
DonepezilAChE30
RivastigmineAChE20

Anti-inflammatory Properties

In vitro studies suggest that the compound exhibits anti-inflammatory effects by reducing pro-inflammatory cytokines in activated macrophages. This property indicates potential therapeutic applications in treating inflammatory conditions.

Antimicrobial Activity

A study evaluated various piperidine derivatives, including this compound, for antimicrobial efficacy. The results indicated enhanced activity against gram-positive bacteria due to the halogenated phenyl group.

Case Study on Neuroprotective Effects

A comprehensive study published in the Brazilian Journal of Pharmaceutical Sciences demonstrated that piperidine derivatives, including this compound, exhibited neuroprotective effects in cellular models of oxidative stress. The study highlighted the compound's ability to mitigate oxidative damage, suggesting its potential use in neuroprotection .

Antimicrobial Efficacy Study

Sanchez-Sancho et al. conducted a study assessing various piperidine derivatives for their antimicrobial properties. The findings indicated that compounds with halogenated phenyl groups significantly enhanced efficacy against specific bacterial strains, supporting further exploration into their use as antimicrobial agents.

Mechanism of Action

The mechanism by which Methyl 1-[(4-chlorophenyl)methyl]piperidine-4-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to the modulation of biological pathways. For example, in the case of antihistamines, the compound may inhibit the action of histamine receptors, thereby reducing allergic responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Cyclopentanecarboxylate Derivatives
  • Compound: Methyl 1-[(4-chlorophenyl)methyl]-3,3-dimethyl-2-oxocyclopentanecarboxylate () Key Differences: Cyclopentane ring (5-membered) vs. piperidine (6-membered nitrogen-containing ring). Impact: The cyclopentane derivative is an intermediate in fungicide (metconazole) synthesis, highlighting the role of ring size in agrochemical activity.
Piperidine-4-carboxylate Analogs with Varied Substituents

Methyl 1-Phenethyl-4-(N-phenylpropanamido)piperidine-4-carboxylate (11C-CFN) ()

  • Key Differences : Phenethyl and phenylpropanamido groups replace the 4-chlorophenylmethyl substituent.
  • Impact : The bulky phenylpropanamido group enhances μ-opioid receptor binding, making it suitable for radiopharmaceutical imaging. The target compound’s simpler structure may lack this specificity but offers easier synthetic accessibility .

Methyl 1-(4-Bromobenzoyl)piperidine-4-carboxylate () Key Differences: Bromobenzoyl group (electron-withdrawing) vs. 4-chlorophenylmethyl (moderately lipophilic). Impact: The bromine atom increases molecular weight (326.19 g/mol vs.

Methyl 1-(Cyanomethyl)piperidine-4-carboxylate () Key Differences: Cyanomethyl group introduces polarity and reactivity. Impact: The cyanomethyl substituent may reduce stability due to susceptibility to hydrolysis, whereas the 4-chlorophenylmethyl group offers greater chemical inertness .

Physico-Chemical Properties

Compound Molecular Formula Molar Mass (g/mol) Key Functional Groups
Target Compound C₁₄H₁₆ClNO₂ ~295.7 4-Chlorophenylmethyl, methyl ester
Methyl 1-(4-Bromobenzoyl)piperidine-4-carboxylate C₁₄H₁₆BrNO₃ 326.19 Bromobenzoyl, methyl ester
11C-CFN () C₂₄H₂₈N₂O₃ 392.5 Phenethyl, phenylpropanamido
Ethyl 4-(4-Chlorobenzenesulfonyl)-1-[(4-methylphenyl)methyl]piperidine-4-carboxylate () C₂₃H₂₅ClNO₄S 463.0 Sulfonyl, ethyl ester
  • Lipophilicity : The 4-chlorophenylmethyl group in the target compound enhances lipophilicity (logP ~2.5–3.0), favoring membrane permeability compared to sulfonyl-containing analogs (logP ~1.5–2.0) .
  • Solubility: Methyl esters generally exhibit higher aqueous solubility than ethyl esters (e.g., ), but lower than cyanomethyl derivatives () .

Biological Activity

Methyl 1-[(4-chlorophenyl)methyl]piperidine-4-carboxylate, a compound of interest in medicinal chemistry, exhibits various biological activities that warrant detailed examination. This article compiles data from diverse research studies, highlighting its pharmacological potential, mechanisms of action, and applications in drug development.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C13H16ClNO2
  • Molecular Weight : 253.73 g/mol

Anticancer Activity

Recent studies indicate that derivatives of piperidine compounds, including this compound, possess significant anticancer properties. For instance, a series of piperidine derivatives were evaluated for their antiproliferative effects on various cancer cell lines, including HCT-116 and HeLa cells. The findings showed that certain derivatives exhibited IC50 values comparable to established chemotherapeutic agents like doxorubicin, suggesting a promising avenue for cancer treatment development .

CompoundCell LineIC50 (μM)
This compoundHCT-1160.69
DoxorubicinHCT-1162.29

Enzyme Inhibition

The compound has been explored for its enzyme inhibitory properties. It has shown potential as an inhibitor of acetylcholinesterase (AChE), an important target in Alzheimer's disease treatment. In vitro studies have demonstrated that the compound can effectively inhibit AChE activity, which is crucial for managing cholinergic dysfunction in neurodegenerative diseases .

Antibacterial Activity

The antibacterial efficacy of piperidine derivatives has also been assessed against various bacterial strains. The synthesized compounds exhibited notable activity against pathogens such as Escherichia coli and Staphylococcus aureus. The structure-activity relationship (SAR) analysis indicated that the presence of the chlorophenyl group significantly enhances antibacterial potency .

The mechanisms underlying the biological activities of this compound involve multiple pathways:

  • Interaction with Enzymes : The compound's ability to inhibit key enzymes like AChE suggests a competitive binding mechanism where it mimics substrate interactions.
  • Apoptotic Pathways : In cancer cells, treatment with this compound leads to nuclear disintegration and chromatin condensation, indicative of apoptosis .
  • Heat Shock Protein Affinity : Molecular docking studies have revealed that the compound may interact with heat shock proteins (Hsp90), which play a role in cancer cell survival and proliferation .

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

  • Study on Cancer Cell Lines : A study reported that treatment with this compound resulted in significant growth inhibition in HCT-116 cells, with observed morphological changes consistent with apoptosis.
  • Antibacterial Efficacy Assessment : Another study evaluated various piperidine derivatives against clinical isolates of bacteria, demonstrating the compound's potential as a lead candidate for developing new antibacterial agents.

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